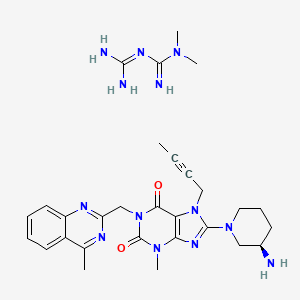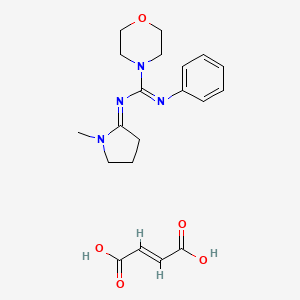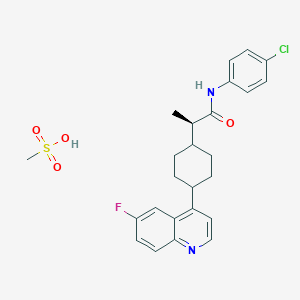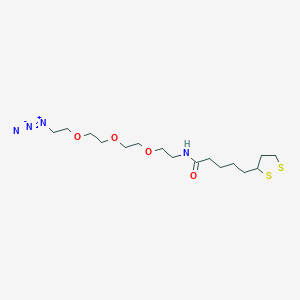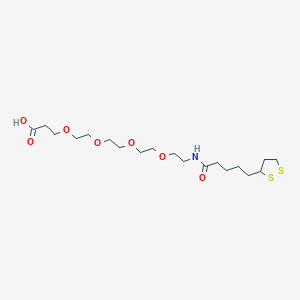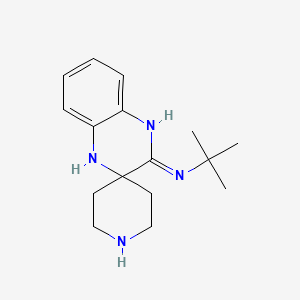![molecular formula C12H13ClN4S B608652 6-氯-N~4~-环丙基-N~4~-[(噻吩-2-基)甲基]嘧啶-2,4-二胺](/img/structure/B608652.png)
6-氯-N~4~-环丙基-N~4~-[(噻吩-2-基)甲基]嘧啶-2,4-二胺
描述
科学研究应用
LRE1’s applications span various scientific fields:
Chemistry: LRE1 serves as a valuable tool for studying adenylyl cyclase function.
Biology: Researchers use LRE1 to investigate sAC-dependent processes.
Medicine: Its potential therapeutic applications are being explored.
Industry: LRE1 may find applications in drug development and related fields.
作用机制
LRE1 binds to the bicarbonate activator site of sAC, disrupting its function. The exact molecular targets and pathways involved remain an active area of research.
准备方法
Synthetic Routes:
Industrial Production:
Information on large-scale industrial production methods for LRE1 is limited. Researchers typically obtain LRE1 through specialized suppliers.
化学反应分析
LRE1 interacts with the bicarbonate activator binding site of sAC, inhibiting its activity via a unique allosteric mechanism . While detailed reagents and conditions are not explicitly documented, LRE1 prevents sAC-dependent processes in cellular and physiological systems . Further exploration of its potential as an sAC inhibitor is ongoing.
相似化合物的比较
While specific similar compounds are not listed, LRE1’s uniqueness lies in its allosteric inhibition of sAC. Researchers continue to explore its distinct properties.
属性
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?
A1: LRE1 (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]
Q2: How does LRE1 affect heat resistance in yeast?
A2: Overexpression of LRE1 enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to LRE1's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []
Q3: What is the relationship between LRE1 and chitinase expression in yeast?
A3: LRE1 negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of LRE1 represses CTS1, leading to cell separation defects, while deletion of LRE1 increases CTS1 expression. [] This regulation is mediated through LRE1's interaction with Cbk1. []
Q4: Does LRE1 affect the cAMP-PKA pathway in yeast?
A4: While LRE1 overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests LRE1 acts independently of this pathway. []
Q5: What is the role of LRE1 in cell wall integrity?
A5: LRE1 contributes to cell wall integrity in yeast. [, ] Overexpression of LRE1, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for LRE1 in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []
Q6: Does LRE1 interact with other proteins in yeast?
A6: Yes, LRE1 has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between LRE1 and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []
Q7: What is known about LRE1's role in organisms other than yeast?
A7: While LRE1 research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named LRE1. [] This LRE1 is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []
Q8: How does the sAC inhibitor LRE1 protect against liver injury?
A8: LRE1, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []
Q9: What are the implications of studying LRE1?
A9: Studying LRE1 provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of LRE1 as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
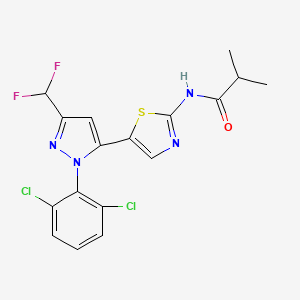
![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)

